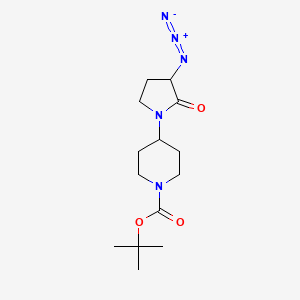![molecular formula C20H22N2O6S B3010285 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 612525-85-6](/img/structure/B3010285.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound that features a benzodioxole ring, an oxolane ring, and a sulfamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole ring can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring system is known to exhibit various biological activities, including sedative, hypotensive, and anticonvulsant effects . The compound may exert its effects by modulating specific signaling pathways or inhibiting enzyme activity.
類似化合物との比較
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its overall structure and functional groups.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzodioxole ring and have been studied for their anticancer properties.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide is unique due to the presence of both the benzodioxole and oxolane rings, as well as the sulfamoyl group. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c23-20(21-11-14-3-8-18-19(10-14)28-13-27-18)15-4-6-17(7-5-15)29(24,25)22-12-16-2-1-9-26-16/h3-8,10,16,22H,1-2,9,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZMURVUCJSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)




![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)



![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3010220.png)


![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B3010223.png)
![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)
